Cas no 300695-91-4 (N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide)

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is a benzothiazole derivative characterized by its unique structural features, including an ethoxy substitution at the 6-position and a 2,2-dimethylpropanamide moiety. This compound exhibits potential applications in pharmaceutical and agrochemical research due to its benzothiazole core, which is known for its bioactivity. The ethoxy group enhances solubility and metabolic stability, while the bulky dimethylpropanamide substituent may influence binding affinity and selectivity. Its well-defined synthetic pathway allows for consistent purity and scalability. This compound serves as a valuable intermediate or scaffold for further chemical modifications in drug discovery and material science applications.
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide structure
300695-91-4 structure
Product Name:N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide
CAS No:300695-91-4
MF:C14H18N2O2S
MW:278.369922161102
CID:5949480
PubChem ID:742050
Update Time:2025-06-14

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide Chemical and Physical Properties

Names and Identifiers

    • N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide
    • N-(6-ethoxybenzo[d]thiazol-2-yl)pivalamide
    • Propanamide, N-(6-ethoxy-2-benzothiazolyl)-2,2-dimethyl-
    • Oprea1_451773
    • AKOS003030781
    • 300695-91-4
    • F0015-0354
    • SR-01000426624-1
    • EU-0037510
    • Z30205993
    • SR-01000426624
    • Inchi: 1S/C14H18N2O2S/c1-5-18-9-6-7-10-11(8-9)19-13(15-10)16-12(17)14(2,3)4/h6-8H,5H2,1-4H3,(H,15,16,17)
    • InChI Key: QJUSXKSUEGPJEH-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=CC=C(OCC)C=C2S1)(=O)C(C)(C)C

Computed Properties

  • Exact Mass: 278.10889899g/mol
  • Monoisotopic Mass: 278.10889899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 79.5Ų

Experimental Properties

  • Density: 1.213±0.06 g/cm3(Predicted)
  • pka: 10.88±0.70(Predicted)

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide Pricemore >>

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N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide Related Literature

Additional information on N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide

Recent Advances in the Study of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide (CAS: 300695-91-4)

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide (CAS: 300695-91-4) is a benzothiazole derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique structural features, has been the subject of various studies aimed at exploring its pharmacological properties, synthetic pathways, and therapeutic potential. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its significance in the field of chemical biology and pharmaceutical sciences.

Recent studies have focused on the synthesis and optimization of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide, with particular emphasis on improving yield and purity. Advanced synthetic techniques, including microwave-assisted synthesis and catalytic methods, have been employed to achieve higher efficiency and reduced reaction times. These advancements are crucial for scaling up production and ensuring the compound's availability for further pharmacological evaluations.

Pharmacological investigations have revealed that N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide exhibits promising bioactivity, particularly in the context of anti-inflammatory and antimicrobial applications. In vitro studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting potential utility in treating chronic inflammatory conditions. Additionally, its antimicrobial activity against a range of pathogenic bacteria and fungi has been documented, positioning it as a candidate for the development of novel antimicrobial agents.

Mechanistic studies have further elucidated the compound's mode of action at the molecular level. Structural-activity relationship (SAR) analyses have identified critical functional groups responsible for its bioactivity, providing insights for the design of more potent analogs. Computational modeling and molecular docking studies have also been employed to predict binding affinities and interactions with target proteins, offering a theoretical foundation for future drug development efforts.

In addition to its pharmacological potential, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide has been explored for its applications in chemical biology. Its ability to serve as a fluorescent probe or a molecular scaffold for the development of bioactive compounds has been investigated, opening new avenues for research in diagnostics and therapeutics. These interdisciplinary applications underscore the versatility of this compound in addressing diverse challenges in the life sciences.

Despite these promising findings, challenges remain in the clinical translation of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through comprehensive preclinical studies. Future research directions may include the development of prodrug formulations or the exploration of combination therapies to enhance efficacy and reduce adverse effects.

In conclusion, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide represents a compound of significant interest in the fields of medicinal chemistry and chemical biology. Its diverse pharmacological properties and potential applications highlight the importance of continued research to fully realize its therapeutic potential. The integration of synthetic chemistry, pharmacology, and computational biology will be essential in advancing this compound from the laboratory to clinical applications.

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